molecular formula C41H56N3O3PPdS+2 B12442173 Methanesulfonato(2-dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Methanesulfonato(2-dicyclohexylphosphino-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)

Cat. No.: B12442173
M. Wt: 808.4 g/mol
InChI Key: QAUJHLYEFTZVSE-UHFFFAOYSA-O
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Description

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound that plays a significant role in catalysis, particularly in cross-coupling reactions. This compound is known for its stability and efficiency in various chemical processes, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) typically involves the coordination of palladium with the ligands 2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl and 2’-amino-1,1’-biphenyl-2-yl. The reaction is carried out under inert conditions to prevent oxidation and degradation of the sensitive ligands. Methanesulfonate acts as a counterion to balance the charge of the complex.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes substitution reactions, where the palladium center facilitates the exchange of ligands. It is also involved in oxidative addition and reductive elimination reactions, which are key steps in catalytic cycles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, organoboranes, and organostannanes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is widely used in scientific research due to its versatility and efficiency as a catalyst. In chemistry, it is employed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.

In biology and medicine, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to facilitate the formation of carbon-carbon bonds makes it a valuable tool in medicinal chemistry for the development of new therapeutics.

In industry, the compound is used in the production of fine chemicals, polymers, and materials science. Its efficiency and selectivity in catalysis make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the ligands, which stabilizes the complex and facilitates its catalytic activity. The palladium center undergoes oxidative addition, where it inserts into a carbon-halogen bond, followed by transmetalation with an organoboron or organostannane reagent. Finally, reductive elimination occurs, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its specific ligand structure, which provides both steric and electronic properties that enhance its catalytic performance. Similar compounds include:

    Tris(dibenzylideneacetone)dipalladium(0): Another palladium complex used in catalysis, but with different ligands and reactivity.

    Palladium(II) acetate: A common palladium source in catalysis, but less stable and selective compared to the methanesulfonato complex.

    Palladium(II) chloride: Widely used in catalysis, but with different ligand coordination and reactivity.

The unique combination of ligands in Methanesulfonato(2-dicyclohexylphosphino-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) provides enhanced stability and selectivity, making it a superior catalyst in many applications.

Properties

Molecular Formula

C41H56N3O3PPdS+2

Molecular Weight

808.4 g/mol

IUPAC Name

[2-[2,6-bis(dimethylamino)phenyl]phenyl]-dicyclohexylphosphanium;methanesulfonic acid;palladium(2+);2-phenylaniline

InChI

InChI=1S/C28H41N2P.C12H10N.CH4O3S.Pd/c1-29(2)25-19-13-20-26(30(3)4)28(25)24-18-11-12-21-27(24)31(22-14-7-5-8-15-22)23-16-9-6-10-17-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h11-13,18-23H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2/p+1

InChI Key

QAUJHLYEFTZVSE-UHFFFAOYSA-O

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2]

Origin of Product

United States

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